![molecular formula C22H40N6O7S B13389952 N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13389952.png)
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” is a synthetic compound that features a complex structure with multiple ethoxy groups and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” typically involves multiple steps:
Formation of the Azidoethoxy Chain: The azidoethoxy chain can be synthesized by reacting ethylene oxide with sodium azide under controlled conditions.
Coupling with the Thieno[3,4-d]imidazole Core: The azidoethoxy chain is then coupled with the thieno[3,4-d]imidazole core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves amidation to form the pentanamide group, which can be achieved using standard peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to generate nucleophiles.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry
Click Chemistry: The azido group makes this compound suitable for click chemistry applications, where it can react with alkynes to form triazoles.
Polymer Chemistry: The compound can be used as a monomer or crosslinker in the synthesis of functional polymers.
Biology
Bioconjugation: The azido group allows for bioconjugation with biomolecules such as proteins and nucleic acids.
Drug Delivery: The compound can be used in the design of drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Medicine
Anticancer Research: The thieno[3,4-d]imidazole core has been studied for its potential anticancer properties.
Imaging Agents: The compound can be modified to include imaging moieties for use in diagnostic imaging.
Industry
Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or biocompatibility.
Surface Modification: The azido group allows for surface modification of materials to introduce functional groups.
Mechanism of Action
The mechanism of action of “N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” depends on its specific application:
Bioconjugation: The azido group reacts with alkynes to form stable triazole linkages.
Drug Delivery: The compound can form stable linkages with drugs, allowing for controlled release.
Anticancer Activity: The thieno[3,4-d]imidazole core may interact with cellular targets to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-azidoethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Uniqueness
The unique feature of “N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” is the presence of multiple ethoxy groups and an azido group, which provide versatility in chemical reactions and applications. The thieno[3,4-d]imidazole core also contributes to its potential biological activity.
Properties
Molecular Formula |
C22H40N6O7S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30) |
InChI Key |
MKXKDMBFPMTVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


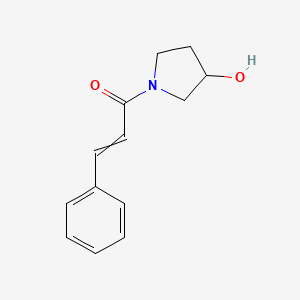

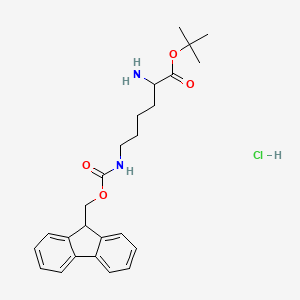


![Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate](/img/structure/B13389910.png)
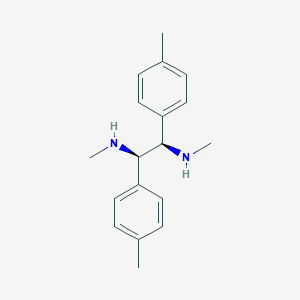
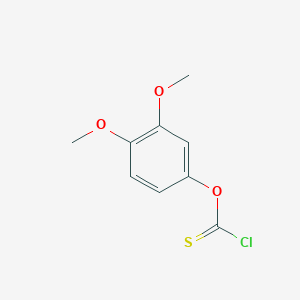
![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13389924.png)
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389928.png)
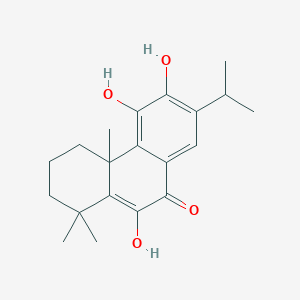
![6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole](/img/structure/B13389936.png)
![1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13389938.png)

